2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile
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Description
The compound “2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile” has a molecular weight of 158.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h5H,1-2,4,6H2,(H,8,9)
. This suggests that the compound contains a thiolane ring (a five-membered ring with four carbon atoms and one sulfur atom), an amine group (-NH2), and a nitrile group (-CN).
Scientific Research Applications
Novel Class of Isoindolinones
Research led by Opatz and Ferenc (2004) explored the condensation of 2-carboxybenzaldehyde with primary amines in the presence of cyanide, resulting in the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. This process signifies a novel approach to synthesizing a class of isoindolinones, offering potential for the development of new materials and pharmaceuticals (Opatz & Ferenc, 2004).
Aza-Piancatelli Rearrangement/Michael Reaction
In a study conducted by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives underwent an aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights the versatility of acetonitrile as a solvent in facilitating complex organic reactions with high selectivity and yield (Reddy et al., 2012).
Amide Synthons from Dialkylaminoacetonitrile Derivatives
Zhang et al. (2004) utilized dialkylamino acetonitrile derivatives as alternatives to cyanohydrin synthons for the preparation of heteroaryl dialkyl amides. This sequential base-mediated coupling and oxidation strategy opens new pathways for synthesizing complex amide structures, potentially impacting the pharmaceutical industry by providing a more efficient route to amide-based drugs (Zhang et al., 2004).
Oxidative Cyclization to Acetonitriles
Aksenov et al. (2022) described a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This nucleophilic intramolecular cyclization, involving oxidation, improves yields and broadens reaction scope, illustrating the compound's role in synthesizing complex cyclic structures with potential applications in material science and drug development (Aksenov et al., 2022).
properties
IUPAC Name |
2-[(1-oxothiolan-1-ylidene)amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAALXWRQCXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NCC#N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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